molecular formula C17H15ClN2O3 B5823075 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

Cat. No. B5823075
M. Wt: 330.8 g/mol
InChI Key: PIRMMCUSYONWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in the regulation of cell growth and proliferation. By inhibiting these enzymes, 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide can alter the cellular processes that they regulate, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide are diverse and depend on the specific cellular processes that are affected by this compound. Some of the most notable effects of this compound include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the disruption of cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its potency as an inhibitor of certain enzymes. This makes it a valuable tool for studying the mechanisms of action of these enzymes and for identifying potential drug targets. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds that are commonly used in lab experiments.
However, there are also some limitations to using 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments. One of the main limitations is its relatively high cost, which can make it difficult to use in large-scale experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to study its long-term effects on cellular processes.

Future Directions

There are many potential future directions for research involving 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of research that is particularly promising involves the development of new cancer therapies based on the anti-tumor properties of this compound. Additionally, this compound could be used to study the mechanisms of action of other enzymes involved in cellular processes, leading to the identification of new drug targets. Finally, there is also potential for the development of new synthetic methods for producing 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, which could make this compound more accessible for use in scientific research.

Synthesis Methods

The synthesis of 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a multi-step process that involves the reaction of several different chemicals. One of the most common methods for synthesizing this compound involves the reaction of 4-chloro-2-nitrobenzoic acid with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.

Scientific Research Applications

4-chloro-2-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various biological processes. For example, this compound has been shown to be a potent inhibitor of certain enzymes involved in the regulation of cell growth and proliferation. As a result, it has been used to study the role of these enzymes in cancer development and progression.

properties

IUPAC Name

4-chloro-2-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-12-8-9-14(16(10-12)20(22)23)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h3,5,7-10H,1-2,4,6H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRMMCUSYONWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.